L-threo-Dihydrosphingosine
L-threo-Dihydrosphingosine
Safingol is a saturated derivative of sphingosine. As an inhibitor of protein kinase C (PKC), safingol competitively binds to the regulatory phorbol-binding domain of PKC, a kinase involved in tumorigenesis. This agent has been shown to act synergistically with other chemotherapeutic agents and may potentiate chemotherapy drug-induced apoptosis in vitro and in vivo.
Safingol has been used in trials studying the treatment of Unspecified Adult Solid Tumor, Protocol Specific.
Safingol has been used in trials studying the treatment of Unspecified Adult Solid Tumor, Protocol Specific.
Brand Name:
Vulcanchem
CAS No.:
15639-50-6
VCID:
VC0048060
InChI:
InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18-/m0/s1
SMILES:
CCCCCCCCCCCCCCCC(C(CO)N)O
Molecular Formula:
C18H39NO2
Molecular Weight:
301.5 g/mol
L-threo-Dihydrosphingosine
CAS No.: 15639-50-6
Reference Standards
VCID: VC0048060
Molecular Formula: C18H39NO2
Molecular Weight: 301.5 g/mol
CAS No. | 15639-50-6 |
---|---|
Product Name | L-threo-Dihydrosphingosine |
Molecular Formula | C18H39NO2 |
Molecular Weight | 301.5 g/mol |
IUPAC Name | (2S,3S)-2-aminooctadecane-1,3-diol |
Standard InChI | InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18-/m0/s1 |
Standard InChIKey | OTKJDMGTUTTYMP-ROUUACIJSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCC[C@@H]([C@H](CO)N)O |
SMILES | CCCCCCCCCCCCCCCC(C(CO)N)O |
Canonical SMILES | CCCCCCCCCCCCCCCC(C(CO)N)O |
Appearance | Unit:25 mgSolvent:nonePurity:98+%Physical solid |
Description | Safingol is a saturated derivative of sphingosine. As an inhibitor of protein kinase C (PKC), safingol competitively binds to the regulatory phorbol-binding domain of PKC, a kinase involved in tumorigenesis. This agent has been shown to act synergistically with other chemotherapeutic agents and may potentiate chemotherapy drug-induced apoptosis in vitro and in vivo. Safingol has been used in trials studying the treatment of Unspecified Adult Solid Tumor, Protocol Specific. |
Synonyms | 2-aminooctadecane-1,3-diol dihydrosphingosine erythro-D-sphinganine safingol safingol hydrochloride safingol, ((R*,S*)-(+-))-isomer safingol, (R-(R*,R*))-isomer safingol, (S-(R*,S*))-isomer saginfol SPC 100270 SPC-100270 sphinganine threo-dihydrosphingosine |
Reference | 1. Darges, et al. “Inhibition of leukotriene B4 (LTB4) in human neutrophils by L-threo-dihydrosphingosine” Adv. Exp. Med. Biol, Vol. 400A pp. 387-392,19972. G. Schwartz, et al. “A pilot clinical/pharmacological study of the protein kinase C-specific inhibitor safingol alone and in combination with doxorubicin”Clin. Cancer Res, Vol. 3 pp. 537-543, 19973. J. Coward et al. “Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway”Autophagy Vol. 5(2) pp.184-193, 20094. M. Dragusin et al. “Metabolism of the unnatural anticancer lipid safingol,L-threo-dihydrosphingosine, in cultured cells” Vol. 44 pp. 1772, 2003 |
PubChem Compound | 3058739 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume